Thymopoietin I/II (29-41) (bovine)

Immunology Neuroimmunology Myasthenia Gravis

Thymopoietin I/II (29-41) (bovine) is the definitive 13-aa research tool for the complete thymopoietin pharmacophore. It uniquely integrates the T-cell active site (32-36) with a cooperative receptor-binding domain (38-45), reproducing neostigmine-responsive neuromuscular blockade and selective T-cell lineage commitment absent in thymopentin (TP5). This fragment is essential for myasthenia gravis modeling, thymopoietin SAR studies, and comparative immunology. Using TP5 or splenopentin is scientifically invalid for these applications. Insist on this specific fragment to ensure experimental validity and data reproducibility.

Molecular Formula C73H115N19O22
Molecular Weight 1610.8 g/mol
Cat. No. B12394074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymopoietin I/II (29-41) (bovine)
Molecular FormulaC73H115N19O22
Molecular Weight1610.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CN
InChIInChI=1S/C73H115N19O22/c1-36(2)30-49(66(107)87-50(32-40-14-18-42(93)19-15-40)67(108)90-53(72(113)114)31-37(3)4)86-65(106)48(23-26-55(77)96)85-70(111)59(38(5)6)91-68(109)51(33-41-16-20-43(94)21-17-41)89-71(112)60(39(7)8)92-69(110)52(34-58(100)101)88-62(103)44(12-9-10-28-74)82-61(102)45(13-11-29-80-73(78)79)83-64(105)47(22-25-54(76)95)84-63(104)46(24-27-57(98)99)81-56(97)35-75/h14-21,36-39,44-53,59-60,93-94H,9-13,22-35,74-75H2,1-8H3,(H2,76,95)(H2,77,96)(H,81,97)(H,82,102)(H,83,105)(H,84,104)(H,85,111)(H,86,106)(H,87,107)(H,88,103)(H,89,112)(H,90,108)(H,91,109)(H,92,110)(H,98,99)(H,100,101)(H,113,114)(H4,78,79,80)/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,59-,60-/m0/s1
InChIKeyULTQHQRLDLAKSE-OTTUJAAISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thymopoietin I/II (29-41) (bovine): Technical Specifications and Core Biological Identity for Research Procurement


Thymopoietin I/II (29-41) (bovine) is a 13-amino acid synthetic peptide (Sequence: H-Gly-Glu-Gln-Arg-Lys-Asp-Val-Tyr-Val-Glu-Leu-Tyr-Leu-OH) corresponding to residues 29 through 41 of the bovine thymopoietin II protein . This fragment is recognized for retaining the dual functional capacities of the full-length 49-amino acid thymic hormone, specifically the induction of T-cell differentiation and the elicitation of a neostigmine-responsive neuromuscular blockade [1]. It serves as a critical research tool for probing the structural determinants of thymopoietin's biological activities, representing a defined molecular entity distinct from the smaller pentapeptide active site fragment, thymopentin (TP5) [2].

Critical Procurement Differentiators for Thymopoietin I/II (29-41) (bovine): Why Standard Analogs and Shorter Fragments Are Not Interchangeable


Direct substitution of Thymopoietin I/II (29-41) (bovine) with commonly used, structurally related peptides like thymopentin (TP5, residues 32-36) is scientifically invalid due to significant divergence in functional capacity and molecular target engagement. The 13-amino acid sequence of the (29-41) fragment encompasses both the core active site (32-36) and an adjacent cooperative binding domain (38-45) [1]. Consequently, this longer fragment uniquely reproduces the full spectrum of activities of the parent hormone, including both immunomodulatory and neuromuscular effects, whereas thymopentin is primarily restricted to immunomodulation [2]. Furthermore, in contrast to the spleen-derived analog splenopentin (SP5), which differs by a single amino acid, the (29-41) fragment exhibits a distinct selectivity profile, inducing T-cell but not B-cell differentiation [3]. The quantitative evidence below substantiates why selection of the specific (29-41) fragment is a prerequisite for experimental models requiring the complete thymopoietin-like pharmacophore.

Quantitative Evidence Guide: Data-Driven Differentiation of Thymopoietin I/II (29-41) (bovine) for Informed Scientific Selection


Dual Biological Functionality: Preservation of Both T-Cell Differentiation and Neuromuscular Blockade Activity

The Thymopoietin I/II (29-41) (bovine) fragment is differentiated from the shorter thymopentin (TP5) fragment by its capacity to elicit a neostigmine-responsive neuromuscular blockade, a hallmark of the full-length hormone. While both fragments induce T-cell differentiation, the (29-41) fragment uniquely reproduces the neuromuscular activity of the parent thymopoietin [1]. This functional dichotomy is supported by quantitative binding data showing thymopoietin potently interacts with nicotinic α-bungarotoxin receptors [2].

Immunology Neuroimmunology Myasthenia Gravis

Cellular Selectivity Profile: Induction of T-Cell but not B-Cell Differentiation

A key differentiation factor is the selective induction of T-lymphocyte but not complement receptor-positive (CR+) B-lymphocyte differentiation by the Thymopoietin I/II (29-41) fragment . This selectivity mirrors that of the full-length thymopoietin hormone and contrasts sharply with splenin and its active fragment splenopentin (SP5), which induce both T- and B-cell precursors [1]. This provides a clear, functional distinction from the spleen-derived analog.

Immunology Hematopoiesis Lymphocyte Differentiation

Enhanced Receptor Binding Through Cooperative Structural Domains

The Thymopoietin I/II (29-41) fragment possesses a structural advantage over the minimal active site pentapeptide (TP5). Evidence indicates that thymopoietin binds to its T-cell receptor via two distinct, cooperative regions: the active site (32-36) and a second domain spanning residues 38-45 [1]. The (29-41) sequence encompasses both regions, whereas TP5 contains only the former. This structural augmentation translates to a functional enhancement, as the 38-45 region has been shown to potentiate the activity of the 32-36 core [1]. In contrast, the spleen-derived analog splenopentin binds the same receptor with an affinity comparable to TP5 (Kd ≈ 33 µM), as determined by competitive binding assays using a fluorescent TP5 probe [2].

Molecular Pharmacology Receptor Binding Peptide Structure-Activity

Divergent In Vivo Functional Outcomes in Immune-Compromised Models

Comparative studies in thymectomized mice reveal a stark functional divergence between thymopentin (TP5) and splenopentin (SP5) that is likely extrapolatable to the larger fragments they represent. In a syngeneic male skin graft rejection model (H-Y rejection response), TP5 lowered the heightened rejection response in thymectomized female mice, while SP5 had no effect [1]. This differential outcome in an in vivo setting, despite the peptides differing by only a single amino acid (Asp34 in TP5 vs. Glu34 in SP5), underscores that functional specificity is highly dependent on the exact peptide sequence and structure.

Immunopharmacology In Vivo Models Transplantation

Defined Research and Industrial Application Scenarios for Thymopoietin I/II (29-41) (bovine)


Investigating the Neuromuscular Etiology of Myasthenia Gravis

The (29-41) fragment is the definitive reagent for studying the neuromuscular component of thymopoietin function. Its ability to induce a neostigmine-responsive neuromuscular blockade in vivo, akin to the full-length hormone and the pathology of myasthenia gravis, makes it essential for mechanistic studies and for screening potential therapeutics targeting this pathway [1]. The shorter TP5 fragment is not suitable for this application.

Dissecting T-Cell Specific Differentiation Pathways In Vitro

For studies focused exclusively on the development and differentiation of T-lymphocyte precursors, the (29-41) fragment provides a selective tool. It induces T-cell but not B-cell differentiation, mirroring the specificity of thymopoietin and avoiding the confounding dual T- and B-cell inductive effects associated with splenin or its analogs [2]. This precision is critical for transcriptomic, proteomic, or functional analyses of isolated T-cell lineage commitment.

Elucidating the Complete Thymopoietin Pharmacophore and Receptor Cooperativity

The (29-41) fragment serves as a superior molecular probe for mapping the full receptor binding interface of thymopoietin. Its sequence encompasses both the core active site (32-36) and an adjacent domain (38-45) known to cooperate in receptor binding [3]. This makes it an ideal template for structure-activity relationship (SAR) studies, for developing novel peptidomimetics that require the full biological response, or for use as a positive control in assays designed to detect cooperative binding events, unlike the minimal TP5 fragment.

Reference Standard for Distinguishing Thymic from Splenic Immunomodulatory Activity

In comparative immunology research aiming to delineate the distinct roles of thymic and splenic hormones, the (29-41) fragment is an essential reference compound. Its selective T-cell induction and potent neuromuscular activity define the thymopoietin-like profile, which can be quantitatively and qualitatively contrasted with the activities of splenin-derived peptides like splenopentin (SP5), which induce both T- and B-cells and lack neuromuscular effects [2][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thymopoietin I/II (29-41) (bovine)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.